molecular formula C9H20N2 B1302611 1-Butyl-1,4-diazepane CAS No. 3619-75-8

1-Butyl-1,4-diazepane

Cat. No.: B1302611
CAS No.: 3619-75-8
M. Wt: 156.27 g/mol
InChI Key: GPWLJZCPRQGUMM-UHFFFAOYSA-N
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Description

1-Butyl-1,4-diazepane is a biochemical used for proteomics research . It is a nitrogen-containing seven-membered heterocyclic compound .


Synthesis Analysis

The synthesis of 1,4-diazepanes has been a subject of interest for many researchers. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years due to high atom economy and shorter synthetic routes .


Molecular Structure Analysis

The molecular formula of this compound is C9H20N2, and its molecular weight is 156.27 .


Chemical Reactions Analysis

1,4-Diazepines are associated with a wide range of biological activities. Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C9H20N2, and its molecular weight is 156.27 .

Scientific Research Applications

Synthesis and Drug Development

1-Butyl-1,4-diazepane and its derivatives are involved in the synthesis of various compounds with potential pharmacological applications. For instance, they are key intermediates in the synthesis of Rho-kinase inhibitors, such as K-115 (Gomi et al., 2012), and σ1 receptor ligands, where specific substituents in the 1, 2, and 4 positions of 1,4-diazepanes result in high σ1 affinity (Fanter et al., 2017).

Catalyst Development

This compound derivatives are also utilized in the development of catalysts. Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane types, have been studied for their efficiency in olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Structural Chemistry

In structural chemistry, the synthesis and characterization of N,N'-disubstituted-1,4-diazepanes highlight the conformational flexibility of these compounds, which is significant in understanding their chemical behavior (Ramirez-Montes et al., 2012). Similarly, new 1,4-diazepin-5-ones and their reduction products, synthesized under microwave irradiation, contribute to the growing knowledge of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).

Drug Resistance Mechanisms

This compound has been investigated for its potential role in reducing the efflux of resistance-nodulation-cell division pumps in Escherichia coli, a mechanism that could influence antibiotic resistance (Casalone et al., 2020).

Medicinal Chemistry

In medicinal chemistry, specific 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showcasing their potential in treating diseases related to calcium channel dysregulation (Gu et al., 2010). Additionally, aryl 1,4-diazepane compounds have been identified as potent and selective cannabinoid receptor 2 agonists, indicating their possible use in the development of novel treatments (Zindell et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1-Butyl-1,4-diazepane is not mentioned in the search results, 1,4-diazepines, in general, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .

Safety and Hazards

While specific safety and hazard information for 1-Butyl-1,4-diazepane was not found, related compounds such as tert-Butyl 1,4-diazepane-1-carboxylate are known to cause serious eye irritation and may cause respiratory irritation .

Future Directions

1,4-Diazepines have significant importance due to their biological activities. They could be explored for potential use in the pharmaceutical industries . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years , indicating a promising future direction in the field of organic synthesis.

Properties

IUPAC Name

1-butyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-3-7-11-8-4-5-10-6-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWLJZCPRQGUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373805
Record name 1-butyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-75-8
Record name 1-butyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3619-75-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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